molecular formula C13H14F2N2O3 B2614468 N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide CAS No. 1444629-52-0

N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide

Cat. No.: B2614468
CAS No.: 1444629-52-0
M. Wt: 284.263
InChI Key: KLEULECTHUTXIY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)-4-methoxybenzoic acid with an appropriate amine, followed by the introduction of the cyano group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylethyl)acetamide
  • N-(1-cyano-1-methylethyl)isobutyramide
  • 2-(1-cyano-1-methylethyl)azocarboxamide

Uniqueness

N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-3-(difluoromethoxy)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-13(2,7-16)17-11(18)8-4-5-9(19-3)10(6-8)20-12(14)15/h4-6,12H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEULECTHUTXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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